4-Fluoro-1H-indol-6-amine
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Overview
Description
4-Fluoro-1H-indol-6-amine is a compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 .
Molecular Structure Analysis
The InChI code for 4-Fluoro-1H-indol-6-amine is 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 . The Canonical SMILES is C1=CNC2=C1C(=CC(=C2)N)F .Physical And Chemical Properties Analysis
4-Fluoro-1H-indol-6-amine has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 41.8 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
Oxidative Diamination of Indoles : A study by Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of substituted indoles, showcasing the synthetic utility of indole derivatives in producing valuable compounds (Xinpeng Jiang et al., 2018).
Fluorinated Benzofuro- and Benzothieno[2,3-b]pyridines Synthesis : Iaroshenko et al. (2009) synthesized fluorinated benzofuro[2,3-b]pyridines and benzothieno[2,3-b]pyridines through pyridine core annulation to benzofuran-2-amine and benzothiophen-2-amine, illustrating the versatility of fluoro-indole derivatives in organic synthesis (V. Iaroshenko et al., 2009).
Catalyst-Free Synthesis of 6-Hydroxy Indoles : Reddy, Adlak, and Ghorai (2017) reported an efficient, catalyst-free method to synthesize 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, highlighting another innovative approach to modify indole compounds (Reddy Rajasekhar Reddy et al., 2017).
Biological Activities
Antimicrobial and Antiproliferative Activities : Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from fluoroindole carbohydrazides, indicating the potential of fluoro-indole derivatives in developing new therapeutic agents (B. Narayana et al., 2009).
Novel Fluorophores and Protein Labeling : Ladner et al. (2014) explored the photoreaction of indole-containing compounds with halocompounds, which generated novel fluorophores and modifications for potential use in fluorescent protein detection and labeling (C. Ladner et al., 2014).
Antitumor Activities : A study by Fan Houxing (2009) synthesized 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones and evaluated their antitumor activities, demonstrating the fluoro-indole's potential in cancer therapy (Fan Houxing, 2009).
Safety And Hazards
Future Directions
Indole-containing small molecules, such as 4-Fluoro-1H-indol-6-amine, have shown diverse pharmacological activities . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of 4-Fluoro-1H-indol-6-amine could involve further exploration of its pharmacological activities and potential therapeutic applications.
properties
IUPAC Name |
4-fluoro-1H-indol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBICGWTJATNNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646108 |
Source
|
Record name | 4-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1H-indol-6-amine | |
CAS RN |
885518-26-3 |
Source
|
Record name | 4-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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